Octahydrocyclopenta[B]pyrrole
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Overview
Description
Octahydrocyclopenta[B]pyrrole, also known as 3-azabicyclo[3.3.0]octane, is an organic compound with the molecular formula C7H13N . It is a colorless to pale yellow liquid that is soluble in many organic solvents such as ethanol, dimethylformamide, and dichloromethane . This compound is relatively stable under normal conditions but may decompose under high temperature, high pressure, or light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing octahydrocyclopenta[B]pyrrole involves the hydrogenation of 1,2-dicyanocyclo-1-pentene . This process typically uses a metal catalyst such as Raney cobalt or copper chromite under high-pressure and high-temperature conditions . Another method involves the Dieckmann cyclization of diethyl or dimethyl adipate, followed by cyanohydrin formation and reduction of an intermediate cyclic amide or imide .
Industrial Production Methods
Industrial production of this compound often employs the hydrogenation method due to its efficiency and scalability . The process involves the use of large-scale hydrogenation reactors and metal catalysts to achieve high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
Octahydrocyclopenta[B]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reduction reactions typically use hydrogen gas in the presence of metal catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as N-alkylated or N-acylated compounds .
Scientific Research Applications
Octahydrocyclopenta[B]pyrrole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism by which octahydrocyclopenta[B]pyrrole exerts its effects involves its interaction with specific molecular targets and pathways . For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Octahydrocyclopenta[B]pyrrole can be compared with other similar compounds, such as pyrrole and its derivatives .
Pyrrole: Pyrrole is a five-membered heterocyclic compound with a nitrogen atom.
Substituted Pyrroles: These compounds have various substituents on the pyrrole ring, which can significantly alter their chemical and biological properties.
This compound is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its monocyclic counterparts .
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-5-8-7(6)3-1/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKDJHASTPQGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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